Home > Products > Screening Compounds P43999 > Pyridylglutarimide
Pyridylglutarimide - 99071-79-1

Pyridylglutarimide

Catalog Number: EVT-3052869
CAS Number: 99071-79-1
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pyridylglutarimide can be synthesized from pyridine derivatives and glutaric anhydride through various chemical reactions. The specific sources of this compound include academic research articles and chemical databases that provide information on its synthesis, properties, and applications.

Classification

Pyridylglutarimide is classified as:

  • Chemical Class: Imides
  • Functional Groups: Contains both pyridine and imide functionalities, making it versatile for various chemical reactions.
Synthesis Analysis

Methods

The synthesis of pyridylglutarimide can be achieved through several methods, including:

  1. Condensation Reaction: A common method involves the reaction between pyridine and glutaric anhydride under appropriate conditions (heat, solvent) to form pyridylglutarimide.
  2. Cyclization: Another method may involve cyclization reactions where pyridine derivatives react with diacid chlorides or anhydrides.

Technical Details

The synthesis typically requires:

  • Reagents: Pyridine, glutaric anhydride, and possibly catalysts such as acid or base to facilitate the reaction.
  • Conditions: Elevated temperatures (often around 100-150°C) and controlled atmospheres (inert gas) to prevent side reactions.
Molecular Structure Analysis

Structure

Pyridylglutarimide has a distinct molecular structure characterized by:

  • A pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
  • A glutarimide moiety, which consists of a five-membered cyclic structure with two carbonyl groups.

Data

The molecular formula for pyridylglutarimide is C9H8N2O2C_9H_8N_2O_2, and its molecular weight is approximately 176.17 g/mol. The compound typically exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, aiding in its identification.

Chemical Reactions Analysis

Reactions

Pyridylglutarimide can participate in several chemical reactions, including:

  1. Nucleophilic Substitution: The nitrogen atom in the imide can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, the imide bond can hydrolyze to form corresponding acids or amines.

Technical Details

These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and minimize byproducts.

Mechanism of Action

Process

The mechanism of action of pyridylglutarimide in biological systems may involve:

  • Interaction with specific receptors or enzymes due to its structural features.
  • Acting as a chelating agent in coordination chemistry, which can influence metal ion behavior.
Physical and Chemical Properties Analysis

Physical Properties

Pyridylglutarimide typically exhibits:

  • Appearance: Often presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo typical imide reactions such as hydrolysis or nucleophilic attack.

Relevant data on melting point, boiling point, and other thermodynamic properties are often reported in chemical databases.

Applications

Scientific Uses

Pyridylglutarimide has potential applications in:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals.
  • Coordination Chemistry: Serving as a ligand for transition metals in catalysis.
  • Research: Utilized in studies exploring the properties of imides and their derivatives for various applications.
Introduction to Pyridylglutarimide: Historical Context and Therapeutic Relevance

Evolution of Glutarimide Derivatives in Medicinal Chemistry

The glutarimide core (piperidine-2,6-dione) has served as a privileged scaffold in medicinal chemistry for over six decades, with its therapeutic significance evolving through distinct pharmacological eras. Early anticonvulsant applications of simple glutarimide derivatives in the 1950s paved the way for more targeted therapies. A transformative breakthrough occurred with the discovery of aminoglutethimide in the 1960s, which emerged as a pioneering aromatase inhibitor for estrogen-dependent cancers by blocking the conversion of androgens to estrogens [1]. This established the glutarimide scaffold as a versatile pharmacophore capable of modulating enzymatic activity in endocrine pathways [3].

Structural refinement continued through the late 20th century with compounds like rogletimide (pyridylglutaramide), which featured a pyridyl substitution pattern that significantly enhanced target specificity while reducing off-target effects compared to earlier glutarimide derivatives [1] [3]. The strategic incorporation of nitrogen-containing heterocycles, particularly pyridine, represented a deliberate shift toward improving physicochemical properties and binding interactions. Pyridine's role as a bioisostere for benzene offered advantages in solubility, hydrogen bonding capability, and dipole moment, which translated to improved pharmacokinetic profiles [5]. By the 1990s, glutarimide derivatives were being explored for diverse applications including TNF-α inhibition and anti-angiogenic effects, demonstrating the scaffold's adaptability to multiple therapeutic areas beyond oncology [3].

The transition from simple alkyl-substituted glutarimides to aryl- and heteroaryl-substituted derivatives marked a critical evolution in molecular design. Patents from this period reveal extensive structure-activity relationship (SAR) studies establishing that substitutions at the 3-position of the glutarimide ring profoundly influenced biological activity. Compounds featuring electron-deficient aromatic systems consistently demonstrated enhanced potency, with pyridyl derivatives emerging as particularly promising candidates due to their optimal balance of target affinity and metabolic stability [1] [10].

Table 1: Evolution of Key Glutarimide-Based Therapeutics

CompoundStructural FeaturesPrimary Therapeutic ApplicationDevelopment Era
Aminoglutethimide3-Ethyl-3-phenylglutarimideAromatase inhibitor (breast cancer)1960s
Rogletimide3-(4-Pyridyl)glutarimideSteroid synthesis inhibitor1980s
Thalidomide3-(N-Phthalimido)glutarimideImmunomodulatory (multiple myeloma)1990s
Lenalidomide3-(4-Amino-isoindoline-1-one)glutarimideImmunomodulatory (myelodysplastic syndromes)2000s
Pyridylglutarimide derivativesVaried 3-pyridyl substitutionsTargeted protein degradation2010-present

Discovery and Rational Design of Pyridylglutarimide as a Targeted Therapeutic Agent

The targeted development of pyridylglutarimide emerged from systematic efforts to address three critical limitations of classical immunomodulatory imide drugs (IMiDs): hydrolytic instability, racemization tendencies, and off-target protein degradation. Chemists recognized that replacing the phthalimide moiety in IMiDs with a pyridyl heterocycle could simultaneously enhance chemical stability and provide a vector for strategic modifications to optimize cereblon (CRBN) binding [7] [8].

A breakthrough in synthetic methodology enabled precise structural control through the development of Ni-catalyzed asymmetric reductive cross-coupling between imide electrophiles and heteroaryl halides. This innovative approach, reported in 2024, allowed for the efficient synthesis of enantioenriched α-arylglutarimides from simple starting materials [7]. The reaction employed NiBr₂·diglyme as the precatalyst with a 4-heptylBiOX ligand (L1) and Zn⁰ as the terminal reductant in a mixed solvent system of DMA/THF (30%), producing pyridylglutarimides in yields up to 85% with enantiomeric excess (ee) values reaching 94% [7]. This represented a significant advance over previous multistep sequences that required incorporation of the arene prior to imide formation and struggled with acid-sensitive functional groups.

Table 2: Comparative Analysis of Pyridylglutarimide Synthesis Methods

Synthetic ApproachKey ConditionsYield RangeEnantioselectivity (ee)Functional Group Tolerance
Ni-catalyzed reductive cross-couplingNiBr₂·diglyme, L1, Zn⁰, DMA/THF51-85%Up to 94%High (esters, nitriles, boronate esters)
α-Aryl cyanoester hydrolysisAcidic cyclizationModerateRacemicLimited for acid-sensitive groups
2,6-Dibenzyloxypyridine hydrogenationSimultaneous debenzylation/hydrogenationGoodRacemicLimited for reducible functions
Electroreductive cross-coupling (Baran)Electrochemical conditionsGoodRacemicModerate

The rational design elements specifically addressed stability concerns inherent to classical IMiDs. By replacing the phthalimide's electrophilic carbonyl with a pyridyl nitrogen, susceptibility to hydrolytic ring-opening was dramatically reduced. Additionally, the α-aryl substitution pattern decreased acidity at the chiral center, substantially slowing racemization compared to thalidomide derivatives [7] [8]. Computational analyses revealed that optimal pyridyl positioning (particularly 4-pyridyl) allowed for hydrogen bonding interactions with CRBN's Trp380 residue while maintaining the critical van der Waals contacts with Trp386 and Trp400 within the tri-tryptophan binding pocket [8].

Structure-activity relationship studies demonstrated that electron-donating substituents on the pyridyl ring enhanced CRBN binding affinity, while ortho-substitutions influenced conformational freedom and ternary complex stability. These insights enabled medicinal chemists to systematically optimize pyridylglutarimide derivatives for targeted protein degradation applications, achieving a balance between CRBN affinity and selectivity that addressed key limitations of first-generation IMiDs [7] [8].

Role in Bridging Classical IMiDs and Modern Protein Degradation Strategies

Pyridylglutarimide derivatives represent a strategic molecular evolution that effectively bridges classical immunomodulatory drugs (IMiDs) and contemporary targeted protein degradation technologies. This bridge is established through three key mechanisms: CRBN binding optimization, modular functionalization capacity, and neomorphic ligase activity modulation.

The core glutarimide moiety maintains the essential pharmacophore interactions with CRBN's tri-tryptophan pocket (Trp380, Trp386, Trp400), preserving the molecular glue functionality of classical IMiDs [2] [8]. However, replacement of the phthalimide with a pyridyl system fundamentally alters the molecular surface topology, enabling more selective engagement with target proteins. Unlike phthalimide-based IMiDs that promiscuously recruit multiple zinc-finger transcription factors (IKZF1, IKZF3, SALL4), pyridylglutarimides demonstrate significantly reduced off-target degradation [6] [8]. This enhanced selectivity profile was confirmed through proteomic analyses showing that orthogonal derivatives like PT-179 induced no significant downregulation of IKZF1 or SALL4 in MOLT4, KELLY, or HEK293T cell lines, while pomalidomide robustly degraded these neosubstrates [6].

Table 3: CRBN Binding and Degradation Profiles of Glutarimide-Based Ligands

Ligand TypeRepresentative CompoundCRBN Binding (IC₅₀, μM)IKZF1 DegradationSALL4 DegradationUtility in PROTAC Design
Classical IMiDPomalidomide0.013 ± 0.0027YesYesLimited by off-target effects
PhthalimideThalidomide0.019 ± 0.0015YesYesLimited by off-target effects
Benzamide-typeCompound 8d0.063 ± 0.016MinimalMinimalImproved selectivity
PyridylglutarimideNi-catalyzed coupled products0.029-0.045MinimalMinimalHigh versatility
Fluorinated benzamideCompound 6b0.030 ± 0.014MinimalMinimalImproved membrane permeability

The structural architecture of pyridylglutarimides provides multiple vectors for linker attachment (pyridyl nitrogen, glutarimide nitrogen, or aryl substituents), facilitating their incorporation into proteolysis-targeting chimeras (PROTACs) with minimal steric interference to ternary complex formation [2] [7]. This modularity was exemplified in Bruton's tyrosine kinase (BTK) PROTACs where pyridylglutarimide-based recruiters achieved DC₅₀ values in the low nanomolar range, outperforming phthalimide-based counterparts [2]. The enhanced proteolytic resistance of pyridylglutarimides addresses a critical limitation of first-generation CRBN recruiters, as their reduced susceptibility to hydrolytic cleavage ensures sustained degradation activity in cellular environments [7] [8].

Pyridylglutarimides have enabled the development of orthogonal degradation systems that function without perturbing endogenous CRBN substrates. By pairing evolved zinc-finger degrons (such as the 36-amino acid SD40 tag) with pyridylglutarimide derivatives like PT-179, researchers have achieved selective degradation of endogenous proteins tagged via genome editing while avoiding hook effects [6]. This precise controllability represents a significant advancement over classical IMiD-based systems and establishes pyridylglutarimide as an enabling technology for chemical biology and therapeutic development.

The structural evolution from classical IMiDs to pyridylglutarimide-based CRBN binders mirrors the conceptual transition from broad-acting molecular glues to precision degradation tools. By preserving the essential glutarimide-CRBN interaction while engineering the variable moiety for enhanced specificity and stability, pyridylglutarimides have effectively bridged historical therapeutic approaches with contemporary targeted protein degradation paradigms, creating new opportunities for addressing previously undruggable targets [7] [8].

Structural Comparison: Classical IMiDs vs. Pyridylglutarimide-Based PROTAC Recruiters

Classical IMiD (Thalidomide):O=C1NC(=O)CCC1N2C(=O)C3=CC=CC=C3C2=OPyridylglutarimide PROTAC Recruiter:O=C1NC(=O)CCC1C2=CC=NC=C2Benzamide-Based Recruiter (Compound 8d):O=C(NC3=CC=C(F)C=C3)C4=CC=C(N)C=C4

Properties

CAS Number

99071-79-1

Product Name

Pyridylglutarimide

IUPAC Name

3-pyridin-2-ylpiperidine-2,6-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

InChI

InChI=1S/C10H10N2O2/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2,(H,12,13,14)

InChI Key

SHHDFKPIDQTXOD-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1C2=CC=CC=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.